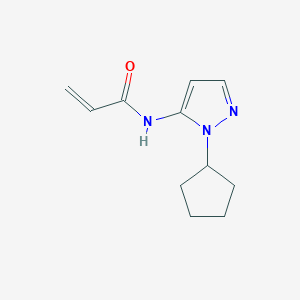

![molecular formula C10H19NO B2737248 3,3-二甲基-2-氧杂-8-氮杂螺[4.5]癸烷 CAS No. 374795-01-4](/img/structure/B2737248.png)

3,3-二甲基-2-氧杂-8-氮杂螺[4.5]癸烷

描述

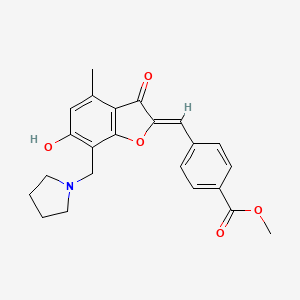

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a type of spiro compound . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They possess 3D structural properties and inherent rigidity . This compound is promising for the production of important biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular formula of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is C10H20ClNO . Its molecular weight is 205.73 .Chemical Reactions Analysis

Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .Physical And Chemical Properties Analysis

The molecular weight of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is 169.26800537109375 .科学研究应用

特征和药理学潜力

- 认知障碍的毒蕈碱受体激动剂:一项针对与 3,3-二甲基-2-氧杂-8-氮杂螺[4.5]癸烷密切相关的化合物 YM796 的研究证明了其作为毒蕈碱受体激动剂的有效性。它在改善认知障碍方面显示出潜力,表明其在治疗痴呆或阿尔茨海默病等疾病中的应用。该研究发现,YM796 在动物模型中显着逆转了认知缺陷,在效力和副作用方面与胆碱酯酶抑制剂(如他克林和 E-2020)相比具有优势 (Wanibuchi 等,1994)。

合成策略和结构分析

螺胺的合成方法:由于 1-氧杂-8-氮杂螺[4.5]癸烷等化合物的复杂结构和潜在的生物活性,它们的合成和结构多样化一直是重要的研究领域。一篇综述讨论了螺胺的各种合成策略,重点介绍了构建这些复杂分子的化学挑战和新方法 (Sinibaldi & Canet,2008)。

氧杂螺环化合物的晶体结构:对新型氧杂螺环化合物的晶体结构的研究提供了对它们的分子构象的见解,这对于理解它们的药理特性至关重要。一项研究详细介绍了两种氧杂螺环衍生物的合成和 X 射线晶体学,为药物设计和开发所需的更广泛的知识基础做出了贡献 (Jiang & Zeng,2016)。

新应用和生物活性

非特异性抑制细胞的诱导:另一种新型氮杂脒 SK&F 105685 与感兴趣的核心结构密切相关,已显示出在大鼠中诱导非特异性抑制细胞,表明其潜在的免疫调节应用。该化合物在大鼠自身免疫疾病模型中表现出治疗活性,表明其与开发此类疾病的治疗方法有关 (Badger 等,1990)。

抗癌特性:各种二烷基氮杂螺[4.5]癸烷的合成和生物学评估突出了它们在组织培养中显着抑制癌细胞生长的作用,强调了螺环化合物在肿瘤学中的潜力 (Rice、Sheth 和 Wheeler,1973)。

作用机制

Synthesized 8-oxa-2-azaspiro[4.5]decane derivatives exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma , as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation , as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol , and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

未来方向

Given the promising biological activity of 8-oxa-2-azaspiro[4.5]decane derivatives, future research could focus on further exploring their potential applications in the treatment of various diseases . Additionally, more studies are needed to understand the preparation methods, properties, and spectral characteristics of 8-oxa-2-aza-spiro[4.5]decane .

属性

IUPAC Name |

3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)7-10(8-12-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTOPEWHIUEXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCNCC2)CO1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374795-01-4 | |

| Record name | 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

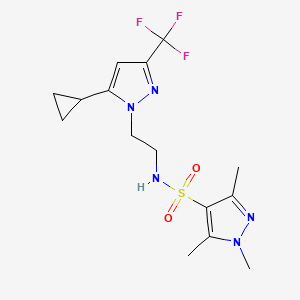

![3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride](/img/structure/B2737166.png)

![9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2737167.png)

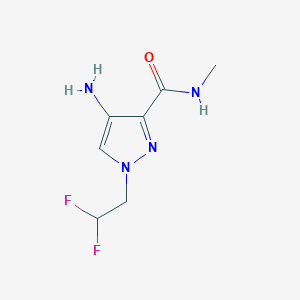

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2737168.png)

![butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate](/img/structure/B2737169.png)

![(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2737171.png)

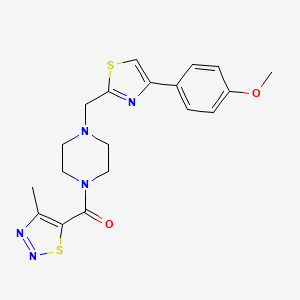

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)

![(2E)-3-(dimethylamino)-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B2737184.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2737185.png)

![N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2737186.png)